molecular formula C14H13N5O2 B3016071 1,3-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1013786-05-4

1,3-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B3016071
CAS No.: 1013786-05-4
M. Wt: 283.291
InChI Key: GTWVKBODULZJOI-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the oxadiazole moiety: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a carboxylic acid derivative.

    Coupling of the two moieties: The final step involves coupling the pyrazole and oxadiazole rings through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide: Similar structure but different position of the carboxamide group.

    1,3-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide: Another positional isomer.

    1,3-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

1,3-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,5-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-9-8-11(19(2)18-9)12(20)15-14-17-16-13(21-14)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWVKBODULZJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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